H-Asp(OBzl)-OH is a valuable building block for the construction of peptides through a process known as solid-phase peptide synthesis (SPPS) [1]. The benzyl ester group (OBzl) serves as a protecting group for the carboxylic acid functionality of the aspartic acid side chain. This protection allows for selective coupling with other amino acids during peptide chain elongation while keeping the side chain functionality intact. Once the peptide sequence is complete, the benzyl ester group can be removed under specific conditions to reveal the free carboxylic acid group essential for peptide function [2].
Here are some resources for further reading on Solid-Phase Peptide Synthesis:
H-Asp(OBzl)-OH can also be used as a starting material for the synthesis of other aspartic acid derivatives with specific functionalities. These derivatives may be employed in various research applications, including studies on protein-protein interactions, enzyme mechanisms, and development of therapeutic agents [3, 4].
Here are some resources for further reading on studies on Aspartic Acid Derivatives:
H-Asp(OBzl)-OH, also known as L-aspartic acid β-benzyl ester, is a synthetic derivative of the naturally occurring amino acid L-aspartic acid. It is a building block used in peptide synthesis, particularly in the creation of artificial peptides and polypeptides for research purposes.
H-Asp(OBzl)-OH possesses a central carbon chain with a carboxylic acid group (COOH) at one end and an amino group (NH2) at the other. The α-carbon (the carbon next to the amino group) is linked to a hydrogen atom (H) and a side chain containing a carboxylic acid group (COOH) on the β-carbon (the second carbon from the amino group). This β-carboxylic acid group is further esterified with a benzyl group (CH₂C₆H₅), denoted as OBzl.
Here are some key features of the structure:
Data on the specific physical and chemical properties of H-Asp(OBzl)-OH is limited, but some general properties of amino acid derivatives can be inferred:
Irritant